molecular formula C16H15N3O4 B15015900 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B15015900
M. Wt: 313.31 g/mol
InChI Key: VRBOIIANCABAGM-GZTJUZNOSA-N
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Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific functional groups, such as the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H15N3O4/c1-23-15-8-7-13(9-14(15)19(21)22)11-17-18-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+

InChI Key

VRBOIIANCABAGM-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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